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Abstract

1-(Methylamino)propan-2-ol is a chemical entity with potential relevance in pharmaceutical
and chemical research. Understanding its three-dimensional structure and conformational
landscape at a quantum level is crucial for predicting its reactivity, intermolecular interactions,
and potential biological activity. This technical guide outlines a comprehensive quantum
mechanical methodology for the detailed structural and electronic characterization of 1-
(Methylamino)propan-2-ol. In the absence of specific published experimental or
computational studies on this molecule, this document serves as a procedural blueprint,
detailing the theoretical framework, computational protocols, and expected data outputs. The
methodologies described herein are based on established and widely used quantum chemical
techniques, particularly Density Functional Theory (DFT), and are designed to provide a robust
and accurate model of the molecule's properties. This guide is intended to be a valuable
resource for researchers planning to undertake computational studies of 1-
(Methylamino)propan-2-ol or structurally related molecules.

Introduction

1-(Methylamino)propan-2-ol is a small organic molecule featuring both an amine and a
hydroxyl functional group, lending it the potential for a variety of intermolecular interactions,
including hydrogen bonding. Its structural flexibility, arising from several rotatable single bonds,
results in a complex conformational space. A thorough understanding of the relative stabilities
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of its different conformers and the energy barriers between them is fundamental for
applications in drug design and materials science.

Quantum mechanical calculations offer a powerful in silico approach to elucidate the structural
and electronic properties of molecules with high accuracy.[1] Methods like Density Functional
Theory (DFT) have become indispensable tools for chemists to predict molecular geometries,
vibrational frequencies, and other electronic properties.[2] This guide provides a step-by-step
protocol for conducting a comprehensive quantum mechanical study of 1-
(Methylamino)propan-2-ol.

Theoretical Framework and Computational Methods

The primary theoretical framework for this proposed study is Density Functional Theory (DFT).
DFT has been shown to provide a good balance between computational cost and accuracy for
the study of organic molecules.[3] The choice of functional and basis set is critical for obtaining
reliable results.[4]

Software

All calculations would be performed using a quantum chemistry software package such as
Gaussian, Q-Chem, or ORCA. Visualization and initial molecular building can be accomplished
with software like GaussView, Avogadro, or Chemcraft.[5][6]

Level of Theory

A common and effective approach involves a two-step process for geometry optimization and
energy calculations:[4]

o Geometry Optimization and Vibrational Frequencies: A functional such as B3LYP with a
Pople-style basis set like 6-31G(d) is often a good starting point for geometry optimization
and frequency calculations of organic molecules.[7]

» Single-Point Energy Calculations: To obtain more accurate relative energies of the
conformers, single-point energy calculations can be performed on the optimized geometries
using a larger basis set and a more sophisticated functional, for example, wB97X-D with a
basis set like 6-311+G(2d,p) or a Dunning-type basis set like cc-pVTZ. The inclusion of
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dispersion corrections (e.g., the "-D" in wB97X-D) is important for accurately describing non-
covalent interactions.

Experimental Protocols: A Computational Approach

This section details the proposed computational workflow for the quantum mechanical study of
1-(Methylamino)propan-2-ol.

Molecular Structure Creation

The initial 3D structure of 1-(Methylamino)propan-2-ol is built using a molecular editor. The
IUPAC name is 1-(methylamino)propan-2-ol, and its SMILES representation is CC(O)CNC.[8]

Conformational Analysis

Due to the presence of several rotatable bonds, 1-(Methylamino)propan-2-ol can exist in
multiple conformations. A systematic or stochastic conformational search is the first crucial
step.[9]

o Systematic Search: This involves rotating each dihedral angle by a specific increment to
generate all possible conformations.

o Stochastic Search (e.g., Monte Carlo): This method randomly samples the conformational

space.

The initial search can be performed using a lower level of theory or a molecular mechanics
force field to efficiently explore the potential energy surface. The resulting uniqgue conformers
are then subjected to full guantum mechanical optimization.

Geometry Optimization

Each identified conformer is then optimized at the chosen level of theory (e.g., B3LYP/6-
31G(d)). The optimization process systematically alters the molecular geometry to find a
stationary point on the potential energy surface.[10]

Vibrational Frequency Calculation
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Following each successful geometry optimization, a vibrational frequency calculation is
performed at the same level of theory. This serves two primary purposes:

» Characterization of Stationary Points: The absence of imaginary frequencies confirms that
the optimized structure corresponds to a true energy minimum (a stable conformer).

» Thermodynamic Properties: The vibrational frequencies are used to calculate
thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy,
enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).

Calculation of Molecular Properties

Once the stable conformers are identified and their geometries optimized, a range of molecular
properties can be calculated:

o Structural Parameters: Bond lengths, bond angles, and dihedral angles for each conformer.

» Electronic Properties: Dipole moment, molecular orbital energies (HOMO-LUMO gap), and
molecular electrostatic potential (MEP).

o Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated
vibrational frequencies.

Data Presentation

The quantitative data generated from these calculations should be summarized in clear and
well-structured tables for easy comparison.

Table 1: Calculated Relative Energies and Thermodynamic Properties of 1-
(Methylamino)propan-2-ol Conformers
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. Relative .
Relative . Relative
. ZPVE- Relative . Boltzmann
Electronic Gibbs Free .
Conformer Corrected Enthalpy Population
Energy Energy
Energy (kcal/mol) (%)
(kcallmol) (kcallmol)
(kcal/mol)
Conf-1 0.00 0.00 0.00 0.00 75.3
Conf-2 1.25 1.20 1.18 1.50 10.1
Conf-3 2.50 2.45 2.42 2.80 4.5

This is an example table with hypothetical data.

Table 2: Selected Optimized Geometrical Parameters of the Most Stable Conformer (Conf-1) of
1-(Methylamino)propan-2-ol

Parameter Bond/Angle Value (A or °)
Bond Lengths Cl-C2 1.53

C2-0 1.42

C1-N 1.47

N-C (methyl) 1.46

Bond Angles C1l-C2-0 109.5

C2-C1-N 112.0

C1-N-C (methyl) 115.0

Dihedral Angle 0O-C2-C1-N 60.0

This is an example table with hypothetical data.

Mandatory Visualizations

Diagrams are essential for illustrating workflows and relationships in computational chemistry.
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Caption: Computational workflow for the quantum mechanical study of 1-
(Methylamino)propan-2-ol.
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Click to download full resolution via product page

Caption: Logical relationship of inputs and outputs in the quantum mechanical study.

Conclusion

This technical guide provides a robust and detailed framework for conducting a comprehensive
guantum mechanical study of 1-(Methylamino)propan-2-ol. By following the outlined
computational protocols, researchers can obtain valuable insights into the molecule's
conformational preferences, structural parameters, and electronic properties. This information
Is foundational for understanding its chemical behavior and for its potential application in drug
development and other scientific disciplines. The methodologies described are grounded in
established computational chemistry practices and are intended to yield high-quality, reliable
data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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